Asterric acid
Overview
Description
Asterric acid is a fungal metabolite first isolated from the fungus Aspergillus terreus. It is known for its ability to inhibit endothelin binding and has been a subject of research due to its potential anti-angiogenic properties . The chemical formula of this compound is C17H16O8, and it is classified as a phenolic compound.
Mechanism of Action
Target of Action
Asterric acid primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
this compound interacts with AChE by binding to its active catalytic site and peripheral anionic site . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels. The esterification substitution groups at position 8 of this compound may contribute to its bioactivity .
Biochemical Pathways
These pathways play a key role in cognitive function, and their disruption is associated with neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine. This can enhance cholinergic signaling, potentially improving cognitive function in conditions like Alzheimer’s disease . This compound and its derivatives have also been shown to exhibit anti-angiogenic properties .
Biochemical Analysis
Biochemical Properties
Asterric acid interacts with various biomolecules, particularly enzymes and proteins. It has been found to inhibit the vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC) . This suggests that this compound may interact with enzymes and proteins involved in the VEGF signaling pathway .
Cellular Effects
This compound influences cell function by inhibiting endothelin binding . Endothelins are proteins that constrict blood vessels and raise blood pressure. By inhibiting endothelin binding, this compound could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It has been shown to inhibit the binding of endothelin-1 to the endothelin receptor type A (ET A) in A10 cells . This suggests that this compound may function by inhibiting enzyme activity and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability as a fungal metabolite , it is reasonable to hypothesize that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of fungi, specifically Aspergillus terreus . The exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.
Preparation Methods
Asterric acid can be synthesized through various chemical routes. One common method involves the extraction from fungal cultures, particularly from Aspergillus terreus. The process typically includes the following steps:
Cultivation: The fungus is cultivated under controlled conditions to produce the metabolite.
Extraction: The fungal biomass is harvested and extracted using organic solvents such as methanol or ethyl acetate.
Chemical Reactions Analysis
Asterric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Scientific Research Applications
Asterric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for chromatographic analysis.
Biology: this compound is studied for its role in inhibiting endothelin binding, which has implications in vascular biology and angiogenesis research.
Comparison with Similar Compounds
Asterric acid is unique due to its specific inhibitory action on endothelin binding. Similar compounds include:
Methyl asterrate: A derivative of this compound with similar biological activities.
Ethyl asterrate: Another derivative with potential therapeutic applications.
Emodin: A phenolic compound with anti-inflammatory and anticancer properties.
Physcion: Known for its antimicrobial and anticancer activities.
Chrysophanol: Exhibits anti-inflammatory and anticancer effects.
This compound stands out due to its specific inhibition of endothelin binding, making it a valuable compound in vascular biology and angiogenesis research.
Properties
IUPAC Name |
2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVHFNTYHPEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206405 | |
Record name | Asterric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-64-0 | |
Record name | Asterric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asterric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asterric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 577-64-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASTERRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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